molecular formula C11H8Cl2O4 B8327016 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid

1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid

Cat. No.: B8327016
M. Wt: 275.08 g/mol
InChI Key: HXXMVLFWTAYWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is a compound characterized by its unique cyclopropane ring structure substituted with a 3,4-dichlorophenyl group and two carboxylic acid groups.

Properties

Molecular Formula

C11H8Cl2O4

Molecular Weight

275.08 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)cyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)11(10(16)17)4-6(11)9(14)15/h1-3,6H,4H2,(H,14,15)(H,16,17)

InChI Key

HXXMVLFWTAYWSP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid typically involves the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium ethylate . The reaction proceeds through an intramolecular condensation mechanism, yielding the cyclopropane ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative halogenated compounds like 1,2-dichloroethane can be considered for cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as an enzyme inhibitor compared to other cyclopropane derivatives .

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